molecular formula C17H20N2O5S2 B2942293 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide CAS No. 946343-12-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B2942293
CAS No.: 946343-12-0
M. Wt: 396.48
InChI Key: GGHLWUKWYROZPP-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1,1-dioxidoisothiazolidin-2-yl substituent on the aromatic ring.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-13-4-7-15(8-5-13)26(22,23)18-16-12-14(6-9-17(16)24-2)19-10-3-11-25(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHLWUKWYROZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Dioxidoisothiazolidine Ring: This step involves the oxidation of an isothiazolidine precursor using an oxidizing agent such as hydrogen peroxide or a peracid.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the dioxidoisothiazolidine intermediate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxidoisothiazolidine ring can undergo further oxidation under strong oxidizing conditions, potentially leading to ring cleavage.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions using reagents like lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Cleaved ring products.

    Reduction: Corresponding amines.

    Substitution: Alkylated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a candidate for the development of new drugs targeting specific biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to inhibit certain enzymes makes it a potential candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure can be compared to sulfonamide derivatives with variations in substituents on the aromatic rings or heterocyclic systems. Key examples include:

Compound Name Substituents/R-Groups Molecular Formula Key Features
Target Compound 5-(1,1-dioxidoisothiazolidin-2-yl), 2-methoxy, 4-methylbenzenesulfonamide C₁₇H₁₉N₂O₅S₂ Isothiazolidine ring with sulfone; methoxy and methyl groups for lipophilicity
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () 5-chloro, 2-methoxy, benzenesulfonamide C₁₃H₁₂ClNO₃S Chlorine substituent enhances electrophilicity; simpler sulfonamide scaffold
N-(5-(ethylsulfonyl)-2-methoxyphenyl)-4-methylbenzenesulfonamide () 5-ethylsulfonyl, 2-methoxy, 4-methylbenzenesulfonamide C₁₆H₁₉NO₅S₂ Ethylsulfonyl group increases steric bulk; similar methoxy/methyl motifs
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,4-dimethoxybenzenesulfonamide () 2,4-dimethoxybenzenesulfonamide C₁₈H₂₂N₂O₇S₂ Additional methoxy groups enhance solubility; higher molecular weight
Mutant IDH1 inhibitor () 4-butylphenyl, piperazine-carbonyl, 2-methoxy, 4-methylbenzenesulfonamide C₂₉H₃₄N₃O₄S Piperazine linker improves binding to mutant IDH1; IC₅₀ <1 µM

Physicochemical Properties

  • Lipophilicity : The target compound’s methyl and methoxy groups enhance membrane permeability compared to polar derivatives like the 2,4-dimethoxy analogue () .
  • Solubility : Compounds with additional methoxy or oxazole groups () exhibit improved aqueous solubility, whereas ethylsulfonyl or isothiazolidine rings may reduce it .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O4SC_{15}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 350.41 g/mol. The structure includes several key functional groups:

  • Dioxidoisothiazolidin moiety : This structure is known for its role in various biological interactions.
  • Methoxyphenyl group : Enhances lipophilicity and may facilitate cellular uptake.
  • Benzenesulfonamide group : Contributes to the compound's solubility and potential interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxidoisothiazolidinyl moiety is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The methoxy groups on the benzene ring may enhance its binding affinity and specificity towards these targets, potentially leading to therapeutic applications.

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, compounds containing the benzenesulfonamide group are known for their antibacterial effects, which could extend to this compound.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyCompound TestedBiological Activity ObservedFindings
3,4-(methylenedioxy) cinnamic acidLarvicidal against Aedes aegyptiLC50 = 28.9 ± 5.6 μM; no cytotoxicity in human cells
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-fluorophenoxy)acetamideEnzyme inhibition potentialSignificant biological activity suggested; further research needed
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-ethoxybenzenesulfonamideAntimicrobial propertiesPotential therapeutic applications noted

Research Findings

Research indicates that compounds similar to this compound demonstrate diverse biological activities. Some findings include:

  • Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The potential for enzyme inhibition suggests applications in treating diseases where such enzymes are implicated.

Q & A

Basic: What are the recommended synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves multi-step nucleophilic substitution and sulfonylation. For example, details a synthesis route for a structurally similar sulfonamide:

  • Step 1 : Reduction of intermediates (e.g., diazenyl compounds) under hydrogen with Pd/C catalysis.
  • Step 2 : Sulfonylation using p-toluenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base.
    Optimization Tips :
  • Catalyst loading (e.g., 10 wt% Pd/C) and hydrogen pressure influence reduction efficiency.
  • Solvent polarity (e.g., DCM vs. THF) affects sulfonylation yield.
  • Reaction monitoring via TLC or HPLC is critical to avoid over-functionalization .

Advanced: How can crystallographic data resolve ambiguities in the sulfonamide group’s configuration?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for confirming stereochemistry. For example:

  • Key Parameters :
    • Data-to-parameter ratio >15 ensures structural reliability (e.g., 18.8 in ).
    • Mean C–C bond length precision (e.g., 0.003 Å in ) validates geometry.
  • Case Study : used SCXRD to confirm the planarity of the sulfonamide group in a chlorinated analog, ruling out rotational isomerism. Apply similar protocols to analyze dihedral angles and hydrogen-bonding networks in the target compound .

Basic: What spectroscopic techniques are most effective for characterizing this sulfonamide’s purity and structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using substituent-induced chemical shifts (e.g., methoxy groups at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
  • FT-IR : Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical m/z).

Advanced: How can researchers address contradictory bioactivity data across sulfonamide analogs?

Methodological Answer:

  • Dose-Response Assays : Standardize testing concentrations (e.g., 1–100 µM) to compare IC50 values. highlights anti-malarial activity in chlorinated analogs, but results may vary with substituents.
  • Structural Comparison : Overlay crystallographic data (e.g., vs. 6) to identify steric/electronic differences affecting target binding.
  • In Silico Modeling : Use molecular docking to predict interactions with biological targets (e.g., enzymes inhibited by sulfonamides) .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the sulfonamide group.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the isothiazolidin-1,1-dioxide moiety.
  • Purity Monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water gradient) ensures integrity .

Advanced: What strategies can resolve low yields in the final sulfonylation step?

Methodological Answer:

  • Base Selection : Triethylamine (TEA) vs. DMAP: TEA is cost-effective but may require excess; DMAP improves kinetics but complicates purification.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions. achieved 67% yield in DCM with iterative reagent addition.
  • Temperature Control : Maintain 0–25°C to suppress sulfonic acid byproduct formation .

Basic: How does the isothiazolidin-1,1-dioxide moiety influence the compound’s reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect : The 1,1-dioxide group increases electrophilicity at the isothiazolidin ring, facilitating nucleophilic attacks (e.g., amine coupling).
  • Hydrogen Bonding : The sulfone oxygen atoms participate in H-bonding, impacting solubility and crystallinity (see for analogous interactions) .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • MD Simulations : Analyze solvation free energy and membrane penetration using force fields (e.g., AMBER). references similar sulfonamides as biochemical probes, validating this approach .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential sulfonic acid aerosol formation.
  • Waste Disposal : Neutralize with aqueous bicarbonate before disposal .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent Variation : Replace the methoxy group () with halogens or alkyl chains to modulate bioactivity.
  • Biological Assays : Test derivatives against validated targets (e.g., carbonic anhydrase for sulfonamides). ’s focus on bipyrimidinyl analogs illustrates this strategy .

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